4-(Oxetan-3-yloxy)pyridine
Overview
Description
4-(Oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C8H9NO2. It features a pyridine ring substituted with an oxetane ring at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, which involves the photochemical reaction of carbonyl compounds with alkenes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. Techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the pyridine ring or the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Oxetane: A simple four-membered ring compound that shares the oxetane ring structure.
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Oxetan-3-one: A derivative of oxetane with a carbonyl group at the 3-position.
Uniqueness: 4-(Oxetan-3-yloxy)pyridine is unique due to the combination of the oxetane and pyridine rings. This dual functionality provides distinct chemical and physical properties, making it versatile for various applications. The presence of the oxetane ring can influence the compound’s reactivity and stability, while the pyridine ring offers opportunities for further functionalization .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYYCTXBOLOEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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